Olanexidine

Vue d'ensemble

Description

Olanexidine is a novel antiseptic compound developed in Japan in 2015. It is primarily used as a skin disinfectant and has shown efficacy against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This compound is structurally similar to chlorhexidine and is used to prevent infections in clinical settings, particularly in surgical and catheter-related procedures .

Méthodes De Préparation

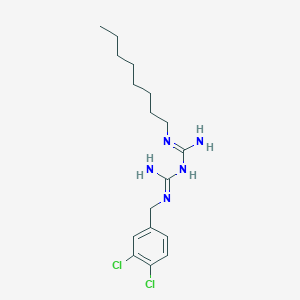

The synthesis of olanexidine involves the linkage of an n-octyl side chain and a dichlorobenzylamine through a bis-guanidyl lynchpin . The synthetic route begins with the reaction of commercial n-octylamine with sodium dicyanamide in the presence of concentrated sulfuric acid in refluxing n-butyl acetate . This reaction forms the desired bis-guanidyl compound, which is then further processed to obtain this compound gluconate .

Analyse Des Réactions Chimiques

Olanexidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly with halogens and other reactive groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Olanexidine has a wide range of scientific research applications:

Chemistry: It is used as a disinfectant in laboratory settings to prevent contamination.

Mécanisme D'action

Olanexidine exerts its effects by interacting with bacterial surface molecules such as lipopolysaccharide and lipoteichoic acid . It disrupts the cell membranes of bacteria, leading to increased membrane permeability and leakage of intracellular components . At higher concentrations, this compound denatures proteins, causing irreversible damage to bacterial cells . This mechanism of action is slightly different from that of chlorhexidine, another biguanide compound .

Comparaison Avec Des Composés Similaires

Olanexidine is often compared with other antiseptic compounds such as chlorhexidine and povidone-iodine. While chlorhexidine is widely used as a skin disinfectant, it has limited efficacy against methicillin-resistant Staphylococcus aureus . This compound, on the other hand, has shown superior efficacy against this resistant strain . Povidone-iodine is another commonly used antiseptic, but it has a broader spectrum of activity and is less effective against certain bacteria compared to this compound .

Similar compounds include:

Chlorhexidine: A widely used antiseptic with a similar structure to this compound.

Povidone-iodine: A broad-spectrum antiseptic used in various medical applications.

Hexachlorophene: Another antiseptic compound with a different mechanism of action.

This compound’s unique structure and superior efficacy against resistant bacterial strains make it a valuable addition to the range of available antiseptics .

Activité Biologique

Olanexidine gluconate, a novel antiseptic agent developed in Japan, has garnered attention for its broad-spectrum bactericidal activity and unique mechanism of action. This article delves into the biological activity of this compound, including its efficacy against various pathogens, mechanisms of action, and comparative studies with other antiseptics.

Chemical Structure and Properties

This compound gluconate is chemically classified as a monobiguanide compound, with the structural formula represented as:

This compound is known for its strong antimicrobial properties, particularly against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Spectrum of Activity

This compound has demonstrated significant bactericidal activity across a wide range of bacterial strains. The minimal bactericidal concentrations (MBC) for various bacteria are outlined in the table below:

| Bacterial Strain Type | MBC (μg/ml) |

|---|---|

| Gram-positive cocci | 869 |

| Gram-positive bacilli | 109 |

| Gram-negative bacteria | 434 |

These concentrations were determined using a microdilution method with exposure times of 30, 60, and 180 seconds .

Comparative Efficacy

In comparative studies, this compound's efficacy was found to be comparable to that of established antiseptics like chlorhexidine and povidone-iodine. Notably, it exhibited superior performance in blood-contaminated conditions, maintaining its bactericidal effects where other agents showed diminished activity .

The mechanism by which this compound exerts its bactericidal effects is multifaceted:

- Membrane Interaction : this compound interacts with bacterial surface molecules such as lipopolysaccharides (LPS) and lipoteichoic acid (LTA), leading to disruption of the cell membrane integrity.

- Permeability Enhancement : It enhances the permeability of bacterial membranes, allowing for increased leakage of intracellular components.

- Protein Denaturation : At higher concentrations (≥160 μg/ml), this compound denatures proteins, which contributes to its bactericidal action .

In vitro studies have shown that this compound disrupts the membrane integrity of Escherichia coli and Staphylococcus aureus, leading to irreversible cell damage .

Preoperative Skin Preparation

A significant study evaluated the effectiveness of this compound for preoperative skin preparation in cynomolgus monkeys. The results indicated that it achieved greater log reductions in bacterial counts compared to saline controls and was as effective as chlorhexidine and povidone-iodine in non-blood-contaminated conditions. Importantly, it outperformed these agents when applied after blood contamination .

Catheter-Related Infection Prevention

Another clinical trial compared the efficacy of a 1.5% aqueous solution of this compound gluconate against 1% chlorhexidine alcohol for preventing catheter-related bloodstream infections (CRBSIs). The findings suggested that this compound may provide superior protection against MRSA compared to chlorhexidine alcohol, which is critical given the prevalence of MRSA in healthcare settings .

Propriétés

IUPAC Name |

1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27Cl2N5/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQMUJGZCZTLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318290 | |

| Record name | Olanexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146510-36-3 | |

| Record name | Olanexidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146510-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olanexidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146510363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanexidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olanexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLANEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C2328G7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.